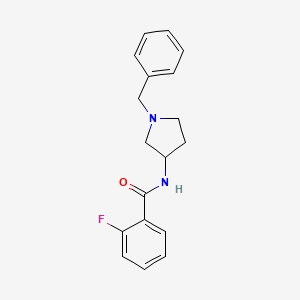

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide” are not available, similar compounds have been synthesized and studied . The synthesis of these compounds often involves the reaction of a benzyl group with a pyrrolidine ring, followed by the introduction of a benzamide group .Aplicaciones Científicas De Investigación

Dopamine D4 Antagonism

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide has been investigated for its potential as a selective antagonist for the human dopamine D4 receptor (hD(4)). A series of these compounds demonstrated potent ligand activity selective for hD(4) over hD(2) and alpha(1) receptors. These findings suggest a potential application in researching the modulation of dopamine-related pathways and disorders (Egle et al., 2004).

Anticonvulsant and Sedative-Hypnotic Activity

In another study, derivatives of N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide were designed and synthesized to evaluate as anticonvulsant agents. Some synthesized compounds showed considerable anticonvulsant activity, and one compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating a role in benzodiazepine receptor pharmacology (Faizi et al., 2017).

Iron-Catalyzed Fluorination

A study on the mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron showcased that upon exposure to iron(II) triflate, N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer, providing the corresponding fluorides in high yield. This research highlights a potential application in organic synthesis and fluorination reactions (Groendyke et al., 2016).

κ Opioid Receptor Antagonism

Research has found arylphenylpyrrolidinylmethylphenoxybenzamides, structurally related to N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide, to have high affinity and selectivity for κ opioid receptors. These compounds were potent antagonists of κ opioid receptors, suggesting their potential use in developing treatments for conditions mediated by these receptors (Mitch et al., 2011).

PET Imaging of Breast Cancer

A specific ligand for PET imaging of sigma receptors, N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, showed potential for the detection of breast cancer. Its high uptake in breast cancer tumors in preclinical models suggests its application in diagnostic imaging and possibly in the investigation of sigma receptor involvement in cancer (Shiue et al., 2000).

Antimicrobial Activity

Another study synthesized derivatives containing the N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide scaffold and evaluated them for antimicrobial activity. Certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as leads for developing new antimicrobial agents (Desai et al., 2013).

Propiedades

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)20-15-10-11-21(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEAODXWXHZRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)

![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)

![1-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B2969318.png)

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)

![N4-(4-chlorophenyl)-N6-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969324.png)

![N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2969330.png)